molecular formula C20H17NO4 B2474241 8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one CAS No. 508231-51-4

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one

Cat. No. B2474241
CAS RN: 508231-51-4
M. Wt: 335.359
InChI Key: ROOARYOGFUADBC-UHFFFAOYSA-N
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Description

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one, also known as C21H19NO5, is a synthetic compound that belongs to the class of flavone derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Neuroleptic Activity

Research involving the synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally related to the compound , has shown potential neuroleptic activity. These compounds have been evaluated for their dopamine antagonist properties through in vitro dopamine receptor studies. Although in vivo evaluations did not demonstrate significant potential as antipsychotic agents, this line of research underscores the relevance of tetrahydroquinoline derivatives in neuropharmacology (Ellefson et al., 1980).

Green Chemistry in Synthesis

A green chemistry approach has been developed for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones, highlighting the environmental benefits of catalyst-free and solvent-free conditions. This methodology, which employs microwave irradiation, offers a high atom-efficiency and obviates the need for conventional work-up or purification techniques, presenting a milder yet advanced method for synthesizing related compounds (Kumar et al., 2015).

Photoluminescence Properties

Studies on 8-hydroxyquinoline Schiff base derivatives and their metal complexes, including compounds structurally akin to the one of interest, have explored their synthesis and photoluminescence properties. These investigations have provided insights into the potential application of such compounds in materials science, particularly in the development of fluorescent materials (Wang et al., 2012).

Alkylative Ring Expansion

Research on the synthesis of 2-substituted tetrahydroquinolines through alkylative ring expansion offers an efficient pathway to these systems. This method demonstrates the synthetic utility of tetrahydroquinoline derivatives, potentially applicable in the synthesis of compounds with biological or material science applications (Ueda et al., 2010).

properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-17-10-4-7-14-12-15(20(23)25-18(14)17)19(22)21-11-5-8-13-6-2-3-9-16(13)21/h2-4,6-7,9-10,12H,5,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOARYOGFUADBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-chromen-2-one

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